Cas no 1114822-77-3 ({4-(Difluoromethyl)sulfanylphenyl}methanol)
{4-(Difluoromethyl)sulfanylphenyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {4-(Difluoromethyl)sulfanylphenyl}methanol
- {4-[(difluoromethyl)sulfanyl]phenyl}methanol
- MFCD11857780
- 1114822-77-3
- (4-[(Difluoromethyl)thio]phenyl)methanol
- {4-[(difluoromethyl)thio]phenyl}methanol
- EN300-40955
- G24720
- (4-[(difluoromethyl)sulfanyl]phenyl)methanol
- [4-(difluoromethylsulfanyl)phenyl]methanol
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- Inchi: 1S/C8H8F2OS/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2
- InChI Key: YKCIPFKQNNCPGG-UHFFFAOYSA-N
- SMILES: S(C(F)F)C1C=CC(CO)=CC=1
Computed Properties
- Exact Mass: 190.02639237g/mol
- Monoisotopic Mass: 190.02639237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 45.5Ų
{4-(Difluoromethyl)sulfanylphenyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D446843-25mg |
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D446843-50mg |
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D446843-250mg |
{4-[(Difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-40955-0.05g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-40955-0.1g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
| Enamine | EN300-40955-0.25g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
| Enamine | EN300-40955-0.5g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-40955-1.0g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
| Enamine | EN300-40955-2.5g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 2.5g |
$726.0 | 2023-02-10 | |
| Enamine | EN300-40955-5.0g |
{4-[(difluoromethyl)sulfanyl]phenyl}methanol |
1114822-77-3 | 95% | 5.0g |
$1074.0 | 2023-02-10 |
{4-(Difluoromethyl)sulfanylphenyl}methanol Suppliers
{4-(Difluoromethyl)sulfanylphenyl}methanol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on {4-(Difluoromethyl)sulfanylphenyl}methanol
{4-(Difluoromethyl)sulfanylphenyl}methanol: A Comprehensive Overview
{4-(Difluoromethyl)sulfanylphenyl}methanol, identified by the CAS number 1114822-77-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, chemical synthesis, and advanced materials research. Recent studies have highlighted its role in various chemical reactions and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of {4-(Difluoromethyl)sulfanylphenyl}methanol comprises a phenyl ring substituted with a difluoromethyl sulfanyl group and a methanol moiety. This arrangement imparts the compound with distinct electronic and steric properties, making it suitable for a wide range of chemical transformations. The presence of the sulfanyl group (-S-) introduces sulfur into the molecule, which can influence its reactivity and stability under different reaction conditions.
Recent research has focused on the synthesis and characterization of this compound, exploring its potential as an intermediate in the production of more complex molecules. For instance, studies have demonstrated its utility in Suzuki-Miyaura coupling reactions, where it serves as a valuable substrate for forming biaryl compounds with high efficiency. Additionally, the compound has been employed in the synthesis of heterocyclic structures, which are of great importance in pharmaceutical chemistry.
In terms of physical properties, {4-(Difluoromethyl)sulfanylphenyl}methanol exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various laboratory techniques, including chromatography and spectroscopy. The compound's UV-Vis spectrum reveals absorption bands indicative of its aromatic system, while NMR analysis provides detailed insights into its molecular structure.
The synthesis of this compound typically involves multi-step processes that begin with the preparation of the difluoromethyl sulfide intermediate. One common approach entails the reaction of 4-mercaptophenol with difluoroacetic acid under controlled conditions to form the sulfide derivative. Subsequent alkylation or oxidation steps are then employed to introduce the methanol group, yielding the final product.
Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing {4-(Difluoromethyl)sulfanylphenyl}methanol. Researchers have investigated catalytic systems that reduce waste generation and improve reaction efficiency. For example, microwave-assisted synthesis has been shown to accelerate reaction times while maintaining product purity.
In terms of applications, this compound finds use in both academic and industrial settings. Its role as an intermediate in pharmaceutical synthesis is particularly noteworthy, as it can be further functionalized to yield bioactive molecules with potential therapeutic benefits. Moreover, its ability to participate in cross-coupling reactions positions it as a valuable tool in the construction of complex molecular architectures.
Recent studies have also explored the biological activity of derivatives containing the {4-(Difluoromethyl)sulfanylphenyl}methanol framework. For instance, certain analogs have exhibited anti-inflammatory and antioxidant properties, suggesting their potential utility in developing novel therapeutic agents. These findings underscore the importance of continued research into this compound's chemical properties and biological effects.
In conclusion, {4-(Difluoromethyl)sulfanylphenyl}methanol stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in future research endeavors within organic chemistry and related fields.
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